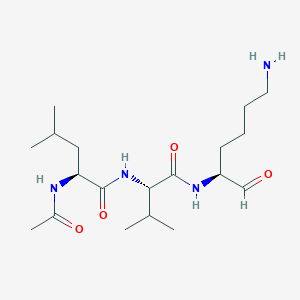

Ac-Leu-val-lys-aldéhyde

Vue d'ensemble

Description

“AC-Leu-val-lys-aldehyde” is a synthetic compound composed of four amino acids: acetyl-L-leucine, L-valine, L-lysine, and aldehyde . It is a potent cathepsin B inhibitor with IC50s of 4 nM . It significantly reduces quinolinic acid-induced striatal cell death and causes accumulation of LC3-II .

Molecular Structure Analysis

The molecular formula of “AC-Leu-val-lys-aldehyde” is C19H36N4O4 . Its molecular weight is 384.51 .

Chemical Reactions Analysis

“AC-Leu-val-lys-aldehyde” is known to inhibit various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of “AC-Leu-val-lys-aldehyde” include a molecular weight of 384.51 , a density of 1.1±0.1 g/cm3 , and a boiling point of 665.5±55.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Inhibiteur de la cathepsine B

“Ac-Leu-val-lys-aldéhyde” est un inhibiteur puissant de la cathepsine B, une enzyme impliquée dans la dégradation des protéines . Il a une valeur IC50 de 4 nM, indiquant un effet inhibiteur puissant .

Neuroprotection

Ce composé réduit considérablement la mort cellulaire striatale induite par l’acide quinolénique . L’acide quinolénique est une neurotoxine qui peut provoquer la mort cellulaire dans le cerveau, ce qui suggère un rôle neuroprotecteur potentiel pour “this compound”.

Régulation de l’autophagie

“this compound” provoque l’accumulation de LC3-II , un marqueur de l’autophagie, le processus par lequel les cellules recyclent leurs propres composants. Cela suggère qu’il pourrait être utilisé pour étudier ou manipuler l’autophagie dans la recherche scientifique.

Études comparatives avec la leupeptine

“this compound”, également connu sous le nom de Ac-LVK-CHO, est un analogue lysinal de la leupeptine . Il montre une inhibition plus forte de la cathepsine B que la leupeptine , ce qui le rend utile dans les études comparatives de ces inhibiteurs.

Rôle potentiel dans la recherche sur les enzymes métaboliques/protéases

Compte tenu de son rôle d’inhibiteur de la cathepsine B, “this compound” pourrait être utilisé dans la recherche sur les enzymes métaboliques et les protéases . Ces enzymes jouent des rôles cruciaux dans de nombreux processus biologiques, notamment la digestion, la réponse immunitaire et la signalisation cellulaire.

Rôle dans la recherche dentaire

Il existe des preuves que “this compound” peut jouer un rôle dans la recherche dentaire. Par exemple, il a été utilisé dans la purification et la caractérisation de la gingipaïne RgpB His-marquée recombinante de Porphyromonas gingivalis, une bactérie impliquée dans la maladie parodontale.

Mécanisme D'action

Target of Action

AC-Leu-Val-Lys-Aldehyde is a potent inhibitor of cathepsin B , a lysosomal cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and its dysregulation is associated with various pathological conditions.

Mode of Action

AC-Leu-Val-Lys-Aldehyde interacts with cathepsin B, inhibiting its proteolytic activity. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .

Biochemical Pathways

The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde affects various biochemical pathways. One notable pathway is the autophagy-lysosome pathway, where cathepsin B is involved in the degradation of autophagosomes. The inhibition of cathepsin B leads to the accumulation of LC3-II, a marker of autophagosomes .

Result of Action

The inhibition of cathepsin B by AC-Leu-Val-Lys-Aldehyde has significant cellular effects. It has been shown to reduce cell death induced by quinolinic acid, a neurotoxin . This suggests potential neuroprotective effects of the compound.

Analyse Biochimique

Biochemical Properties

AC-Leu-val-lys-aldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of cathepsin B . Cathepsin B is a protease enzyme involved in protein degradation, and the inhibition of this enzyme by AC-Leu-val-lys-aldehyde can impact various biochemical processes.

Cellular Effects

The effects of AC-Leu-val-lys-aldehyde on cells are significant. It reduces quinolinic acid-induced striatal cell death, suggesting a protective role against cellular damage . This compound also influences cell function by causing the accumulation of LC3-II, a marker of autophagy .

Molecular Mechanism

At the molecular level, AC-Leu-val-lys-aldehyde exerts its effects primarily through the inhibition of cathepsin B . By binding to this enzyme, it prevents the breakdown of proteins, leading to an accumulation of LC3-II and a reduction in cell death .

Temporal Effects in Laboratory Settings

Its ability to reduce cell death and induce LC3-II accumulation suggests potential long-term impacts on cellular function .

Metabolic Pathways

AC-Leu-val-lys-aldehyde is involved in the metabolic pathway related to protein degradation, where it interacts with the enzyme cathepsin B . Its inhibitory effect on this enzyme could potentially impact metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJZKCAGFGFNW-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

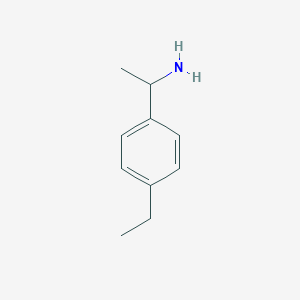

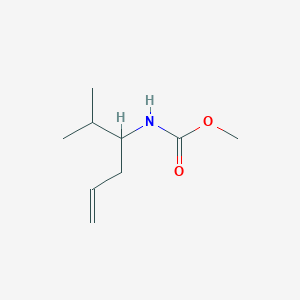

Feasible Synthetic Routes

Q1: The study mentions Ac-Leu-Val-Lys-aldehyde as a potent inhibitor of cysteine proteases, particularly those belonging to the cathepsin B subfamily. How does this compound interact with its target cysteine protease, and what are the downstream effects of this inhibition in the context of Philasterides dicentrarchi?

A1: Ac-Leu-Val-Lys-aldehyde is a peptide-based inhibitor that forms a covalent bond with the active site cysteine residue of cysteine proteases, particularly those with a preference for substrates containing leucine, valine, and lysine in their structure, like cathepsin B. [] This interaction effectively blocks the protease's active site, preventing it from cleaving its natural substrates.

- Reduced gelatinolytic activity: This suggests that the parasite secretes cysteine proteases that can break down gelatin, a protein often used as a model substrate for proteolytic activity. []

- Inhibition of collagen and hemoglobin degradation: This finding points towards the role of cysteine proteases in the parasite's ability to invade host tissues (collagen degradation) and acquire nutrients (hemoglobin degradation). []

- Decreased histolytic activity: The reduced damage to turbot fibroblast monolayers in the presence of the inhibitor emphasizes the importance of secreted cysteine proteases in the parasite's ability to damage host cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B116104.png)

![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

![propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B116112.png)